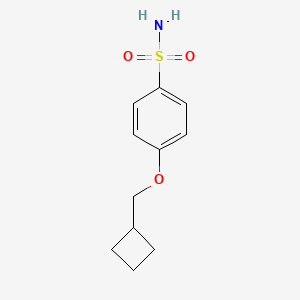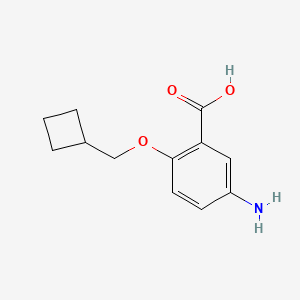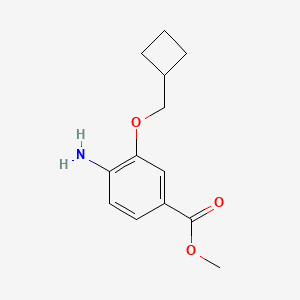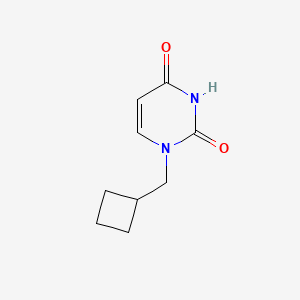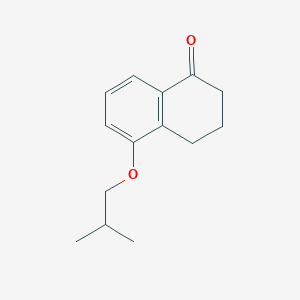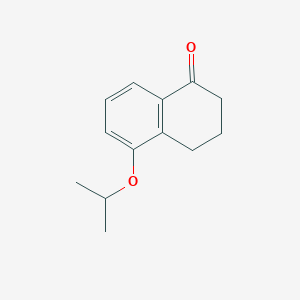![molecular formula C15H10O2 B7940646 3-([1,1'-Biphenyl]-4-YL)propiolic acid](/img/structure/B7940646.png)
3-([1,1'-Biphenyl]-4-YL)propiolic acid
Overview
Description
3-([1,1’-Biphenyl]-4-YL)propiolic acid: is an organic compound that features a biphenyl group attached to a propiolic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Propargyl Alcohol: One common method for preparing propiolic acid derivatives involves the oxidation of propargyl alcohol at a lead electrode.
Decarboxylation of Acetylenedicarboxylic Acid: Another method involves the decarboxylation of acetylenedicarboxylic acid.
Industrial Production Methods:
- The industrial production of propiolic acid derivatives typically involves the aforementioned synthetic routes, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert propiolic acids into alkenes or alkanes, depending on the conditions and reagents used.
Substitution: Propiolic acids can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Gold Catalysts: Gold-catalyzed reactions are common for propiolic acids, facilitating intermolecular reactions with alkenes to form various products.
Bromination: Propiolic acids can undergo bromination to form dibromoacrylic acid.
Hydrogen Chloride: Reaction with hydrogen chloride forms chloroacrylic acid.
Major Products:
α, β-Unsaturated δ-Lactones: Formed through gold-catalyzed [4 + 2] annulation reactions.
1,3-Dienes: Produced via enyne cross metathesis.
Scientific Research Applications
Chemistry:
Synthesis of Transition Metal Complexes: Propiolic acid derivatives are used as reagents in the synthesis of various transition metal complexes.
Ugi Post-Transformations: These derivatives are valuable in Ugi post-transformations to create highly functionalized organic compounds.
Biology and Medicine:
Antimicrobial Agents: Propiolic acid derivatives exhibit antimicrobial properties and are used in the development of antimicrobial agents.
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Corrosion Inhibitors: Propiolic acid derivatives are used as corrosion inhibitors for steel.
Food Preservatives: Some derivatives are employed as food preservatives due to their antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)propiolic acid involves its interaction with molecular targets through its alkyne and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application and conditions.
Comparison with Similar Compounds
4’-Propyl-[1,1’-biphenyl]-4-carbonitrile: This compound features a biphenyl group with a propyl and nitrile substituent.
Phenylpropiolic Acid: Another similar compound with a phenyl group attached to a propiolic acid moiety.
Uniqueness:
- The presence of the biphenyl group in 3-([1,1’-Biphenyl]-4-YL)propiolic acid provides unique steric and electronic properties, making it distinct from other propiolic acid derivatives. This uniqueness allows for specific interactions and applications that are not possible with simpler derivatives.
Properties
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
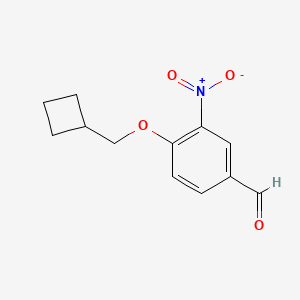
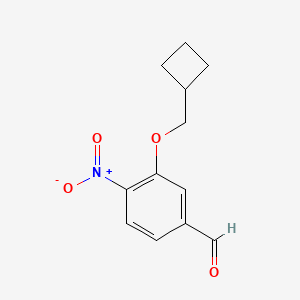

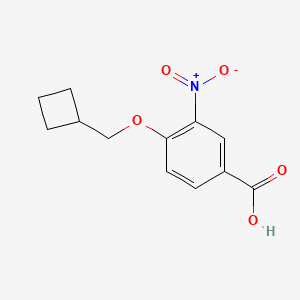
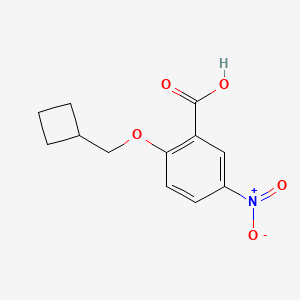
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanol](/img/structure/B7940609.png)
